molecular formula C8H15NO2 B1314740 Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate CAS No. 267230-45-5

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Cat. No. B1314740
M. Wt: 157.21 g/mol
InChI Key: SUYHWZRODJBJER-RNFRBKRXSA-N
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Description

“Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” is a derivative of cyclohexane, which is a six-membered ring compound . It has an amino group (-NH2) and a carboxylate ester group (-COOCH3) attached to it . The (1R,2R) notation indicates the configuration of the chiral centers in the molecule .


Synthesis Analysis

While specific synthesis methods for “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” were not found, similar compounds are often synthesized through nucleophilic substitution or addition reactions . For instance, cyclohexane derivatives can be obtained via diastereoselective 1,3-ring closure reactions or asymmetric cyclopropanation .


Molecular Structure Analysis

The molecular structure of “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” would likely feature a six-membered cyclohexane ring, with a methyl ester group and an amine group attached to different carbon atoms . The exact positions of these groups would depend on the specific synthesis process.


Chemical Reactions Analysis

Cyclohexane derivatives can undergo a variety of chemical reactions. For instance, they can participate in E2 elimination reactions, where a strong base removes two substituents, resulting in an alkene . The specific reactions that “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” can undergo would depend on the conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility . These properties for “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” were not found in the search results.

Scientific Research Applications

Application in Medicinal Chemistry

Summary of the Application

“Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” is a type of heterocyclic compound. Heterocyclic compounds are rapidly increasing in number due to extensive synthetic research and also their synthetic utility. Such compounds have a wide range of uses in the field of medicinal chemistry .

Application in Organic Chemistry

Summary of the Application

“Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” can be used in organic chemistry reactions. For instance, it can react with hydrogen bromide .

Methods of Application

The reaction involves protonation of the compound, which results in a secondary cation. A 1,2 hydride shift then converts this into a more stable tertiary cation. The nucleophile Br- can add from both sides of the cation, yielding the major product .

Results or Outcomes

The major product of the reaction is a brominated compound. Depending on the reaction conditions, minor products may arise from the addition of Br- to the secondary cation, or from elimination reactions .

Use in the Preparation of Other Compounds

Summary of the Application

“Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” can be used in the preparation of other compounds. For example, it can be used in the preparation of (1R, 2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol .

Future Directions

While specific future directions for “Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate” were not found, research in the field of cyclohexane derivatives is ongoing. These compounds have potential applications in various fields, including organic synthesis, asymmetric catalysis, and medicinal chemistry .

properties

IUPAC Name

methyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYHWZRODJBJER-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472063
Record name Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

CAS RN

267230-45-5
Record name Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Cho, N Nishizono, N Iwahashi, K Saigo, Y Ishida - Tetrahedron, 2013 - Elsevier
For the chemical conversions of a β-trifluoromethyl-β-amino acid ((S)-4,4,4-trifluoro-3-aminobutyric acid, 1), such as the N-terminus protection with benzyloxycarbonyl or tert-…
Number of citations: 10 www.sciencedirect.com

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